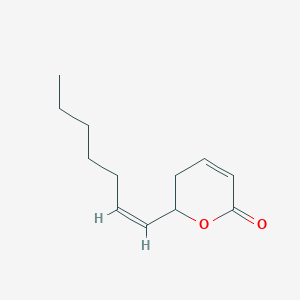
Argentilactone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Argentilactone, also known as this compound, is a useful research compound. Its molecular formula is C12H18O2 and its molecular weight is 194.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antifungal Activity
Argentilactone has garnered attention for its potent antifungal properties against various species of Paracoccidioides, a genus of fungi responsible for paracoccidioidomycosis, a significant health concern in certain regions.
- Mechanism of Action : Research indicates that this compound inhibits the activity of key enzymes involved in fungal metabolism, such as isocitrate lyase, which is crucial for the glyoxylate cycle. This inhibition leads to altered metabolic pathways in the fungus, promoting oxidative stress and affecting cell wall biosynthesis .
- Cytotoxicity Studies : Notably, this compound demonstrated minimal cytotoxic effects on human cells (MRC5) at concentrations effective against fungal cells, indicating its potential as a safe therapeutic agent .
Table 1: Antifungal Efficacy of this compound
| Fungal Species | Minimum Inhibitory Concentration (MIC) | Minimum Fungicidal Concentration (MFC) |
|---|---|---|
| Paracoccidioides brasiliensis | 36 μg/ml | 72 μg/ml |
| Paracoccidioides lutzii | 4.5 μg/ml | 9 μg/ml |
| Candida albicans | 15 μg/ml | 30 μg/ml |
| Cryptococcus neoformans | 12 μg/ml | 24 μg/ml |
Molecular Targets and Proteomic Analysis
Recent studies have employed proteomic approaches to elucidate the molecular targets of this compound within fungal cells.
- Chemoproteomics : Using affinity chromatography, researchers identified over 100 proteins that interact with this compound. These proteins are involved in various metabolic pathways, including glycolysis and the tricarboxylic acid cycle .
- Transcriptional Response : Transcriptomic analyses revealed that exposure to this compound resulted in the upregulation of genes associated with stress response and defense mechanisms while downregulating those involved in cell cycle progression and metabolism .
Table 2: Proteomic Changes Induced by this compound
| Protein Category | Upregulated Genes | Downregulated Genes |
|---|---|---|
| Metabolism | sod, hsp90 | ccp, rb |
| Stress Response | sod, hsp90 | - |
| Cell Cycle | - | cyclin, cdk |
Case Studies and Clinical Implications
Several case studies highlight the therapeutic potential of this compound:
- In Vivo Studies : In animal models, this compound administration led to reduced fungal load in infected tissues without significant side effects, supporting its use as a potential antifungal treatment .
- Combination Therapy : Preliminary studies suggest that combining this compound with other antifungal agents may enhance efficacy and reduce resistance development among pathogenic fungi .
化学反応の分析
Key Synthetic Reactions
Wittig Olefination forms the C7-C8 double bond during synthesis:
This step establishes the lactone’s core structure with 70% yield under standard Wittig conditions .
Oxidative Cyclization finalizes the lactone ring:
Biocatalytic Interactions
This compound disrupts fungal metabolism through enzyme inhibition:
Target Enzymes in Paracoccidioides spp.
These interactions induce metabolic rerouting to β-oxidation pathways, evidenced by lipid depletion studies .
Stereochemical Modifications
Asymmetric Synthesis from D-Glucose involves:
-
Benzylidene Protection : 90% yield using α,α-dimethoxytoluene .
-
2,3-Dideoxygenation : Iodoform/imidazole/PPh₃ system (87% yield) .
Critical stereochemical outcomes:
-
C5 (S) and C6 (R) configurations via Evans’ chiral auxiliaries .
-
Benzoyl protection directs β-face reactivity in subsequent steps .
Stability and Degradation
This reactivity profile positions this compound as both a synthetic challenge and a bioactive scaffold. Its enzymatic inhibition mechanisms continue to inform antifungal drug development .
特性
分子式 |
C12H18O2 |
|---|---|
分子量 |
194.27 g/mol |
IUPAC名 |
2-[(Z)-hept-1-enyl]-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C12H18O2/c1-2-3-4-5-6-8-11-9-7-10-12(13)14-11/h6-8,10-11H,2-5,9H2,1H3/b8-6- |
InChIキー |
DSPGZXFLJQTNDA-VURMDHGXSA-N |
異性体SMILES |
CCCCC/C=C\C1CC=CC(=O)O1 |
正規SMILES |
CCCCCC=CC1CC=CC(=O)O1 |
同義語 |
argentilactone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















